molecular formula C14H17ClFN B2557053 1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287341-70-0

1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2557053
CAS RN: 2287341-70-0
M. Wt: 253.75
InChI Key: VUEBFBIDCQRRDO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic pentane group would likely form a rigid, three-dimensional structure. The chloro-fluorophenyl group would add complexity to the molecule’s shape and could influence its reactivity.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amine group (-NH2) is typically a site of high reactivity in a molecule. The chloro and fluoro substituents on the phenyl ring could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, boiling point, and reactivity .

properties

IUPAC Name

1-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFN/c1-17-9-14-6-13(7-14,8-14)5-10-11(15)3-2-4-12(10)16/h2-4,17H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEBFBIDCQRRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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